
(S)-3-(Difluoromethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Difluoromethyl)morpholine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical and biological properties to the molecule, making it a valuable building block in medicinal chemistry and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Difluoromethyl)morpholine typically involves the selective difluoromethylation of morpholine derivatives. One common method is the radical difluoromethylation process, which utilizes difluoromethyl radicals generated from difluoromethyl halides under specific conditions . Another approach involves the use of difluoromethyl sulfonium salts, which react with morpholine derivatives to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as the selective monoalkylation of amines with ethylene sulfate, has been explored to enhance the yield and reduce the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Difluoromethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethyl halides, sulfonium salts, and various oxidizing and reducing agents. Reaction conditions often involve the use of catalysts, such as transition metal complexes, to facilitate the desired transformations .
Major Products
The major products formed from these reactions include difluoromethylated alcohols, ketones, aldehydes, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(S)-3-(Difluoromethyl)morpholine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-3-(Difluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)morpholine: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-(Monofluoromethyl)morpholine: Contains a monofluoromethyl group instead of a difluoromethyl group.
3-(Chloromethyl)morpholine: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
(S)-3-(Difluoromethyl)morpholine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and monofluoromethyl analogs, the difluoromethyl group offers a balance between lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C5H9F2NO |
|---|---|
Peso molecular |
137.13 g/mol |
Nombre IUPAC |
(3S)-3-(difluoromethyl)morpholine |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2/t4-/m0/s1 |
Clave InChI |
XLKUBUPJCAGGDP-BYPYZUCNSA-N |
SMILES isomérico |
C1COC[C@H](N1)C(F)F |
SMILES canónico |
C1COCC(N1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



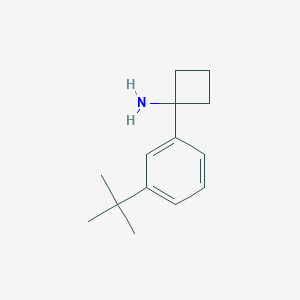

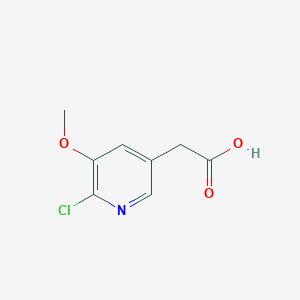
![2-Propenal, 3-[3-(methylsulfonyl)phenyl]-](/img/structure/B12958227.png)
![10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B12958229.png)
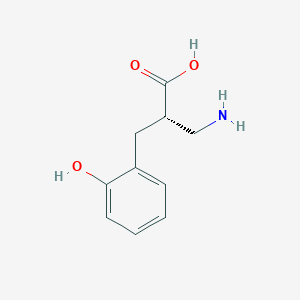
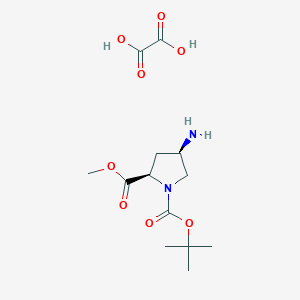
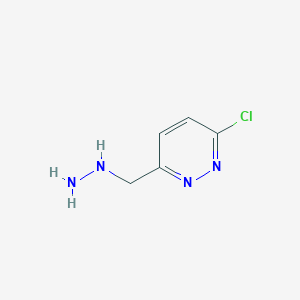


![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)


